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SBC-115076: A Technical Guide for Hypercholesterolemia Research

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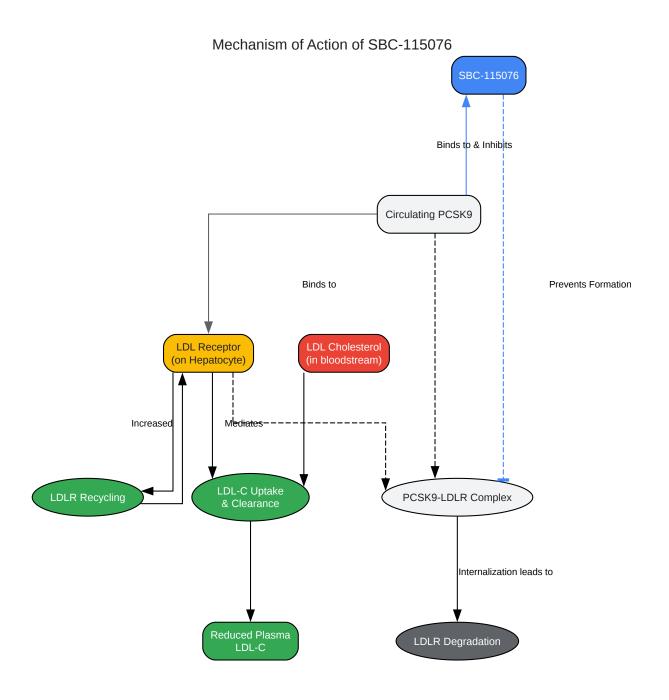
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, **SBC-115076**, as a potential therapeutic agent for hypercholesterolemia. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

SBC-115076 is an extracellular antagonist of PCSK9.[1][2] By binding to circulating PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to its recycling to the cell surface.[1] The resulting increase in LDLR density enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering total and LDL-cholesterol levels.[1][3]





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Caption: Mechanism of Action of SBC-115076



Preclinical Data Summary

The following tables summarize the available quantitative data for **SBC-115076** from in vitro and in vivo preclinical studies.

In Vitro Efficacy

| Parameter | Cell Line | Concentration | Result | Reference |
|--------------------------|----------------------|-----------------------------|--|-----------|
| PCSK9 Activity | - | ~30 nM | IC50 | [1] |
| LDL Uptake | HepG2 | 20 μΜ | Increased uptake of Fluorescent Dil-LDL | [2] |
| LDLR Degradation | HepG2 | Concentration- dependent | Inhibited PCSK9- mediated LDLR degradation | [4] |
| Membrane LDLR Protein | AML12 | 10 μΜ | Equivalent increase to a peptide inhibitor (Pep2-8) | [5] |
| Cholesterol Efflux | THP-1 Macrophages | Not Specified | Restored cholesterol efflux via ABCA1 and ABCG1 | [1] |

In Vivo Efficacy



| Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
|-----------------------|----------|--------------------------|---------------|--|-----------|
| Mouse | High-Fat | 8 mg/kg | Not Specified | 32% reduction in cholesterol levels | [2] |
| Mouse | High-Fat | Not Specified | 1-2 weeks | Up to 50% reduction in total and LDL- cholesterol; no effect on HDL- cholesterol | [1] |
| Rat (obese female) | High-Fat | 4 mg/kg (s.c., daily) | 3 weeks | Reduced body weight, visceral fat, and cholesterol; improved insulin sensitivity. Superior to atorvastatin in weight loss and cholesterol reduction. | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on the available information and may require further optimization.

In Vitro PCSK9/LDLR Interaction Assay



This protocol is based on the methodology described for evaluating inhibitors of the PCSK9/LDLR interaction.[4]

In Vitro PCSK9/LDLR Interaction Assay Workflow Start Prepare PCSK9-coated Magnetic Beads (PCSK9-MBs) Incubate PCSK9-MBs with SBC-115076 (5, 15, 50 μM) and GST-EGF-A (LDLR fragment) Wash to remove non-specific binding Elute PCSK9 complexes with imidazole Western Blot Analysis (Detect His-tag on PCSK9 and GST-tag on EGF-A) Calculate GST/His ratio to determine inhibition End

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Caption: In Vitro PCSK9/LDLR Interaction Assay Workflow

Methodology:

- Preparation of PCSK9-Coated Magnetic Beads (PCSK9-MBs): Recombinant PCSK9 is immobilized on magnetic beads as per the manufacturer's instructions.
- Competitive Binding Incubation:
 - Aliquots of 100 μL of PCSK9-MBs are mixed with varying concentrations of SBC-115076

 (e.g., 5, 15, and 50 μM) and a constant concentration of GST-EGF-A (a fragment of LDLR containing the binding site for PCSK9).[4]
 - The total volume is brought to 1 mL with a suitable buffer (e.g., PBS, 75 mM, pH 7.4).
 - The mixture is incubated with rotation to allow for competitive binding.
- Washing: The beads are washed with PBS to remove unbound components.
- Elution: The PCSK9 and any bound proteins are eluted from the magnetic beads using an imidazole solution.
- Western Blot Analysis:
 - The eluate is subjected to SDS-PAGE and transferred to a membrane.
 - The membrane is probed with antibodies against the His-tag (on PCSK9) and the GST-tag (on EGF-A).
 - The resulting bands are visualized and quantified.
- Data Analysis: The ratio of GST to His signal is calculated. A decrease in this ratio in the presence of SBC-115076 indicates inhibition of the PCSK9/LDLR interaction.

Cellular LDL Uptake Assay

This protocol is based on the described use of fluorescently labeled LDL in HepG2 cells.[2]

Methodology:

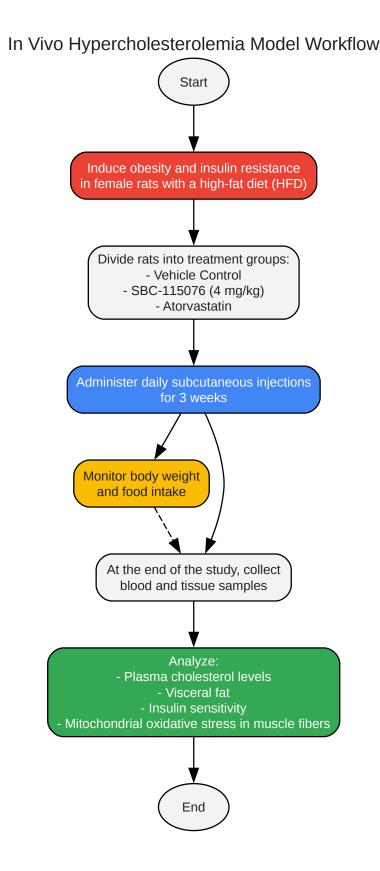


- Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
- Treatment: Cells are treated with SBC-115076 at the desired concentration (e.g., 20 μM) for 24 hours.[2] A vehicle control (e.g., DMSO) is also included.
- Fluorescent LDL Incubation: After the treatment period, the media is replaced with media containing fluorescently labeled LDL (e.g., Dil-LDL), and the cells are incubated for a specified time.
- Washing: Cells are washed to remove extracellular fluorescent LDL.
- Quantification: The uptake of fluorescent LDL is quantified using a fluorescence plate reader or visualized and quantified by fluorescence microscopy. An increase in fluorescence intensity in SBC-115076-treated cells compared to control indicates enhanced LDL uptake.

In Vivo Hypercholesterolemia Model

This protocol is based on studies conducted in high-fat diet-fed rats.[6]





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Caption: In Vivo Hypercholesterolemia Model Workflow



Methodology:

- Animal Model: Female rats are fed a high-fat diet (HFD) to induce obesity, dyslipidemia, and insulin resistance.
- Treatment Groups: The animals are divided into groups, including a vehicle control, an SBC-115076 treatment group, and potentially a positive control group (e.g., atorvastatin).
- Dosing: SBC-115076 is administered daily via subcutaneous injection at a dose of 4 mg/kg for a period of 3 weeks.[6]
- Monitoring and Sample Collection: Throughout the study, parameters such as body weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (e.g., liver, visceral fat, muscle) are collected.
- Biochemical Analysis: Plasma samples are analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides. Tissues can be analyzed for markers of insulin sensitivity and mitochondrial oxidative stress.

Clinical Development Status

As of the current literature review, there is no publicly available information on clinical trials specifically for **SBC-115076**. The research on this compound appears to be in the preclinical stage. Other small molecule oral PCSK9 inhibitors, such as MK-0616 and AZD0780, are currently in clinical development, highlighting the therapeutic potential of this class of drugs.[7]

Conclusion

SBC-115076 is a potent small molecule inhibitor of PCSK9 that has demonstrated significant cholesterol-lowering effects in preclinical in vitro and in vivo models of hypercholesterolemia. Its mechanism of action, involving the preservation of LDLRs, is well-aligned with the clinically validated strategy of PCSK9 inhibition. The available data support its potential as a valuable research tool and a candidate for further therapeutic development for the management of hypercholesterolemia and associated cardiovascular diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.



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References

- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. merck.com [merck.com]
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